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4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde

Flavour chemistry Organic synthesis Vanillin derivatives

4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde (CAS 77745-44-9, molecular formula C18H18O6, MW 330.33 g/mol) is a synthetic, acetate-protected benzaldehyde dimer supplied as a white solid soluble in dichloromethane, with a recommended storage temperature of -20 °C. It belongs to the class of vanillin-derived dimers and serves as a protected intermediate in the synthesis of 3-(4-hydroxy-3-methoxybenzyl)-4-hydroxy-5-methoxybenzaldehyde (H946080), a natural taste compound identified in cured vanilla beans (Vanilla planifolia).

Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
CAS No. 77745-44-9
Cat. No. B1447973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde
CAS77745-44-9
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)C=O)OC)OC
InChIInChI=1S/C18H18O6/c1-12(20)24-16-7-5-14(9-18(16)22-3)11-23-15-6-4-13(10-19)8-17(15)21-2/h4-10H,11H2,1-3H3
InChIKeyKAAQDRXLAQNJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde (CAS 77745-44-9): Sourcing the Key Intermediate for Cured Vanilla Taste Compounds


4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde (CAS 77745-44-9, molecular formula C18H18O6, MW 330.33 g/mol) is a synthetic, acetate-protected benzaldehyde dimer supplied as a white solid soluble in dichloromethane, with a recommended storage temperature of -20 °C . It belongs to the class of vanillin-derived dimers and serves as a protected intermediate in the synthesis of 3-(4-hydroxy-3-methoxybenzyl)-4-hydroxy-5-methoxybenzaldehyde (H946080), a natural taste compound identified in cured vanilla beans (Vanilla planifolia) [1]. This acetate-protected form is chemically distinct from the free phenolic dimer and other vanillin dimers (e.g., divanillin) in both its substitution pattern and its specific role in synthetic flavour chemistry.

Why Vanillin-Based Compounds Cannot Simply Interchange: The Specificity of 4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde in Flavour Chemistry


Despite the shared vanillin-derived core, structural dimers of benzaldehyde exhibit divergent biological, sensory, and synthetic properties. The specific methylene–ether bridge linking the two aromatic units in CAS 77745-44-9, together with the acetate protecting group, is critical for its function as a direct precursor to H946080 — one of the few molecules known to impart creamy, mouthfeel-enhancing notes distinct from simple vanillin [1]. Closely related dimers, such as divanillin (a symmetrical 5,5′-biphenyl dimer) or the unprotected H946080 itself, differ markedly in their connectivity, protection state, and documented taste-modifying effects and would not replicate the synthetic or sensory profile of this compound [1][2].

Quantitative Differentiation Guide for 4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde (CAS 77745-44-9)


Precursor Role in H946080 Synthesis: A Defined Synthetic Intermediate Unique Among Vanillin Dimers

CAS 77745-44-9 is explicitly described as an intermediate in the synthesis of H946080, one of the key taste compounds in cured vanilla beans . In contrast, the closely related compound divanillin (CAS 2092-49-1) is not reported as an intermediate for H946080; its documented activity is as a direct taste enhancer and anticancer agent [1]. The acetate-protected benzyl ether architecture of CAS 77745-44-9 is structurally prerequisite for the synthetic pathway culminating in 3-(4-hydroxy-3-methoxybenzyl)-4-hydroxy-5-methoxybenzaldehyde, and no other vanillin dimer (e.g., 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, CAS 5784-66-7) has been demonstrated as a synthetic intermediate for this specific taste-active molecule.

Flavour chemistry Organic synthesis Vanillin derivatives

Spectroscopically Confirmed Identity with Unique NMR and MS Signatures as a QC Anchor for Vanillin Dimer Research

The compound's identity is supported by validated 1H NMR and GC-MS spectra in the Wiley / SpectraBase libraries [1]. Its InChIKey (KAAQDRXLAQNJMC-UHFFFAOYSA-N) and exact mass (330.110338 g/mol) are distinct from those of divanillin (exact mass 302.0790 g/mol for C16H14O6), providing unambiguous differentiation in analytical workflows [1][2]. The spectroscopic data set serves as a direct reference standard for reaction monitoring and purity assessment in synthetic campaigns targeting H946080 or related derivatives; generic vanillin dimers or the monomer vanillin acetate (CAS 881-68-5, exact mass 194.0579 g/mol) cannot substitute for this purpose.

Analytical chemistry Quality control Reference standards

Differential Physicochemical Stability Driven by the Acetate Protecting Group

The compound is supplied as a white solid requiring storage at -20 °C, with explicit guidance to centrifuge the original vial before opening to ensure maximum product recovery . This handling specification is consistent with an acetate-protected phenol that is susceptible to hydrolysis under ambient moisture. In contrast, the unprotected dimer H946080 (bearing a free phenolic hydroxyl) is expected to exhibit greater oxidative sensitivity and a different solubility profile in organic solvents. Divanillin, which is commercially handled at ambient temperature, demonstrates higher ambient stability . The presence of the acetate group in CAS 77745-44-9 enables controlled, stepwise deprotection in synthetic sequences — an attribute absent in the unprotected H946080 or in divanillin.

Stability Storage Synthetic utility

Targeted Application Scenarios for 4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde Based on Validated Evidence


Synthetic Chemistry: Key Intermediate for H946080 — a Cured Vanilla Taste Compound

This compound is the designated intermediate for synthesising 3-(4-hydroxy-3-methoxybenzyl)-4-hydroxy-5-methoxybenzaldehyde (H946080), a molecule that contributes to the creamy mouthfeel and enhanced flavour complexity of cured vanilla beans . Procurement is directly justified for research laboratories or flavour houses pursuing synthetic routes to H946080 and its analogues for taste modulation studies or natural vanillin composition development, as documented in patent literature (e.g., WO 2021/019001) [1].

Analytical Reference Standard for Vanillin Dimer Profiling in Vanilla Extracts

With validated 1H NMR and GC-MS data available in the Wiley SpectraBase library , the compound serves as a high-purity reference material for chromatographic and spectroscopic identification of acetate-protected vanillin dimers in complex natural product matrices. This application is particularly relevant for quality control laboratories monitoring vanilla extract authenticity and for research groups investigating curing-induced chemical transformations in vanilla beans.

Lignin Model Compound and Biopolymer Intermediate Research

Given its structural relationship to lignin-derived benzaldehyde dimers and the documented role of acetoxy-methoxyphenyl units in lignin chemistry , this compound may function as a model substrate for studying lignin degradation pathways, enzymatic cleavage of phenolic acetates, and the development of bio-based aromatic chemical platforms. Its defined structure bridges the gap between simple vanillin derivatives and complex lignin oligomers.

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